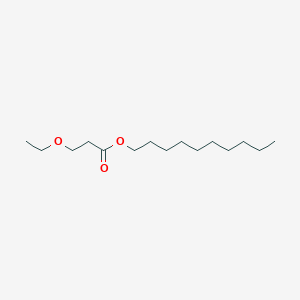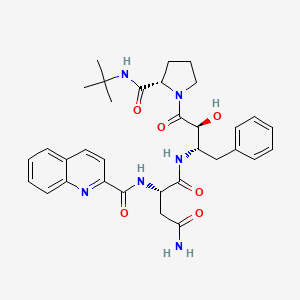
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a diphenylmethoxy group, an acetic acid ester, and a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride typically involves multiple steps. One common method involves the esterification of 2,2-diphenyl-2-methoxyacetic acid with (1-propyl-2-pyrrolidinyl)methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2,2-diphenyl-2-methoxy-, (1-methyl-4-piperidyl) ester, hydrochloride
- Acetic acid, 2-methoxypropyl ester
- Phenol, 2-methoxy-, acetate
Uniqueness
Acetic acid, 2,2-diphenyl-2-methoxy-, (1-propyl-2-pyrrolidinyl)methyl ester, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
3043-08-1 |
|---|---|
Molecular Formula |
C23H30ClNO3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(1-propylpyrrolidin-1-ium-2-yl)methyl 2-methoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-16-24-17-10-15-21(24)18-27-22(25)23(26-2,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14,21H,3,10,15-18H2,1-2H3;1H |
InChI Key |
NPUYUQIEOKIHGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+]1CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


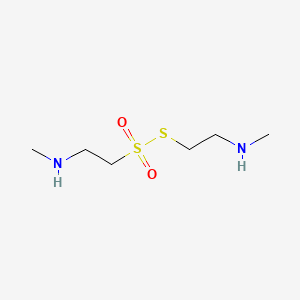
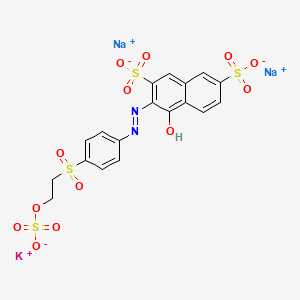
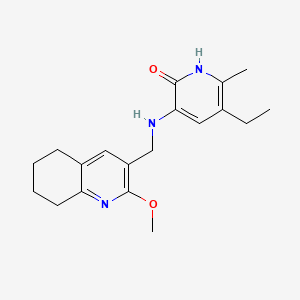
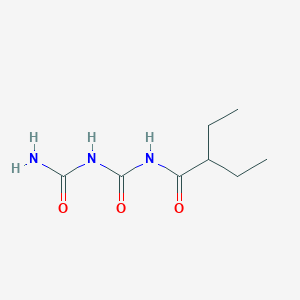
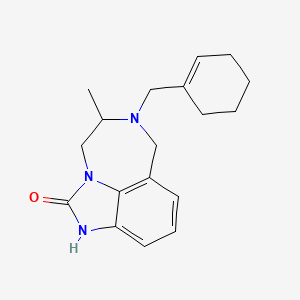

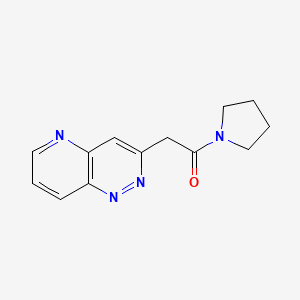
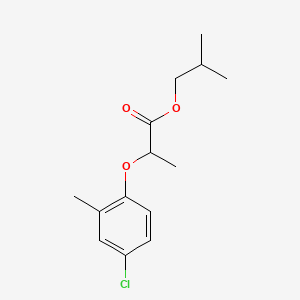
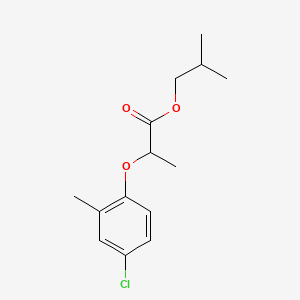
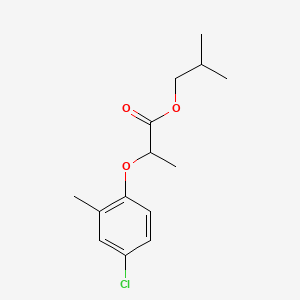

![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
